2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE

Vue d'ensemble

Description

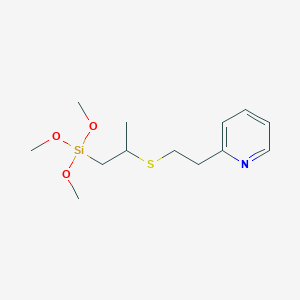

2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE: is an organosilane compound with the molecular formula C13H23NO3SSi . It is a liquid substance used primarily in research and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE typically involves the reaction of 3-chloropropyltrimethoxysilane with 2-(2-pyridylethyl)thiol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane-based coatings and adhesives.

Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized silanes.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the air.

Condensation: Catalysts such as acids or bases to promote the condensation reaction.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Hydrolysis: Silanol groups and methanol.

Condensation: Siloxane bonds.

Substitution: Functionalized silanes with different organic groups.

Applications De Recherche Scientifique

Surface Modification

2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is widely used as a coupling agent for modifying surfaces to enhance adhesion properties. This application is crucial in the fields of:

- Composite Materials : Enhances the compatibility of organic compounds with inorganic substrates like glass and silica.

- Adhesives and Coatings : Improves the durability and adhesion of sealants and coatings, making them more effective in various industrial applications.

| Application Area | Description |

|---|---|

| Composite Materials | Modifies surface properties for better adhesion |

| Adhesives & Coatings | Increases durability and bonding strength |

Biomedical Applications

The compound's ability to form stable bonds with biomolecules makes it valuable in biomedical research:

- Drug Delivery Systems : Used to create stable drug carriers that can effectively deliver therapeutic agents to target sites.

- Diagnostic Tools : Functionalization of biomolecules such as proteins and nucleic acids enhances their stability and reactivity, improving diagnostic accuracy.

Nanosensors

Recent research has explored the use of this compound in the development of nanosensors for detecting explosives like TNT. Molecularly imprinted polymers (MIPs) integrated with this silane have demonstrated enhanced selectivity for target analytes, providing a promising approach for sensitive detection methods .

Case Study 1: Surface Modification in Composite Materials

A study demonstrated that incorporating this compound into epoxy resins significantly improved interfacial adhesion between the resin and glass fibers. The modified composites exhibited enhanced mechanical properties compared to unmodified samples, indicating the effectiveness of this silane in improving composite performance.

Case Study 2: Drug Delivery Systems

In another investigation, researchers utilized this silane to functionalize liposomes for targeted drug delivery. The study found that liposomes modified with this compound showed increased cellular uptake in cancer cells compared to non-modified liposomes, highlighting its potential in cancer therapy .

Mécanisme D'action

The primary mechanism of action of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the formation of strong covalent bonds with both organic and inorganic materials. The silane groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion properties of the compound. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions .

Comparaison Avec Des Composés Similaires

- 3-(Triethoxysilylpropyl)amine

- 3-(Trimethoxysilylpropyl)chloride

- 3-(Methacryloxypropyl)trimethoxysilane

Comparison: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is unique due to the presence of the pyridyl group, which provides additional functionality compared to other silanes. This allows for coordination with metal ions and enhances its utility in applications requiring specific interactions with metal surfaces .

Activité Biologique

2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE, with the CAS number 29098-72-4, is a silane compound that has garnered attention in various fields, particularly in materials science and biological applications. This compound features a pyridine ring, a thiopropyl group, and three methoxy groups, contributing to its unique chemical properties and potential biological activities.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems, including potential antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that the presence of the pyridine moiety may enhance its bioactivity due to its ability to interact with various biological targets.

Antimicrobial Properties

Studies have shown that compounds containing pyridine and thiol functionalities exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : The thiol group can interact with bacterial cell membranes, leading to increased permeability and ultimately cell lysis. The pyridine ring may facilitate binding to specific bacterial proteins, disrupting their function.

- Case Study : In a study examining the antibacterial effects of similar silane compounds, it was found that derivatives with pyridine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

Preliminary research suggests that this compound may have anticancer properties:

- Cell Line Studies : In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have demonstrated that this compound can inhibit cell proliferation at micromolar concentrations.

- Mechanism : The proposed mechanism involves the induction of apoptosis through oxidative stress pathways, potentially mediated by reactive oxygen species (ROS).

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

| Activity | Target | Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 50 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | MIC: 50 µg/mL |

| Anticancer | HeLa cells | Inhibition of proliferation | IC50: 10 µM |

| Anticancer | MCF-7 cells | Induction of apoptosis | IC50: 15 µM |

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Cell Membrane Disruption : The thiol group interacts with lipid bilayers, increasing permeability and leading to cell death.

- Protein Binding : The pyridine ring may bind to specific proteins involved in cellular signaling pathways, disrupting normal cellular functions.

- Oxidative Stress Induction : The compound may generate ROS, leading to oxidative damage in cancer cells.

Propriétés

IUPAC Name |

trimethoxy-[2-(2-pyridin-2-ylethylsulfanyl)propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-8-13-7-5-6-9-14-13/h5-7,9,12H,8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUUIHSLFPRUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)SCCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725280 | |

| Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29098-72-4 | |

| Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.